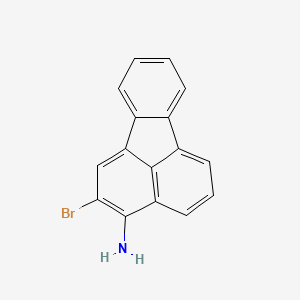
2-Bromofluoranthen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromofluoranthen-3-amine is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a bromine atom attached to the fluoranthene skeleton, which is a fused ring system consisting of multiple benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromofluoranthen-3-amine typically involves the bromination of fluoranthene followed by amination. One common method is the bromination of fluoranthene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated fluoranthene is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromofluoranthen-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.
Major Products Formed
Oxidation: Nitrofluoranthene derivatives.
Reduction: Hydrogenated fluoranthene derivatives.
Substitution: Hydroxyfluoranthene, thiolfluoranthene, and alkylfluoranthene derivatives.
Scientific Research Applications
2-Bromofluoranthen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromofluoranthen-3-amine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound without the bromine and amino groups.
2-Bromofluoranthene: Similar structure but lacks the amino group.
3-Aminofluoranthene: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromofluoranthen-3-amine is unique due to the presence of both bromine and amino groups on the fluoranthene skeleton. This dual functionality allows for a diverse range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92866-01-8 |
|---|---|
Molecular Formula |
C16H10BrN |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
2-bromofluoranthen-3-amine |
InChI |
InChI=1S/C16H10BrN/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H,18H2 |
InChI Key |
OXVXIPULJHJXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
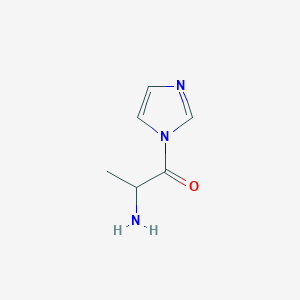

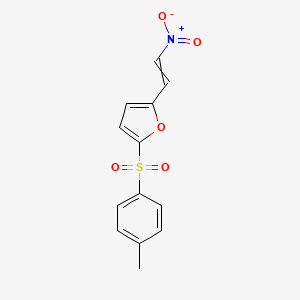
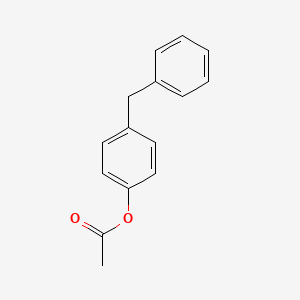
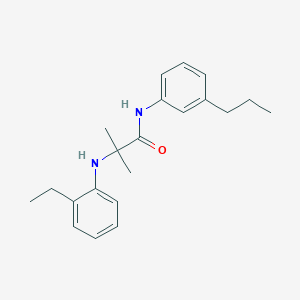
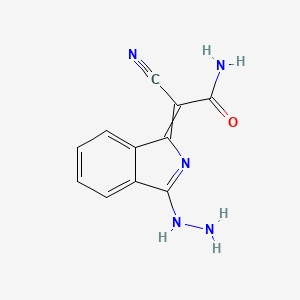
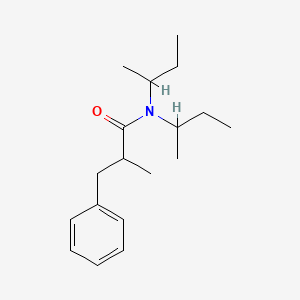
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
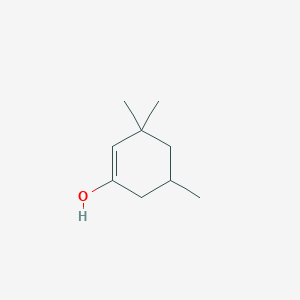
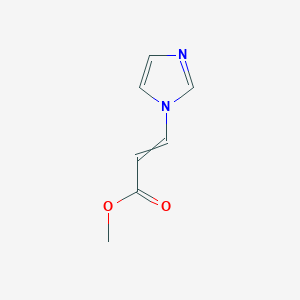
silane](/img/structure/B14362925.png)
